Methyl 2-(2,3-difluoro-4-methylphenyl)propanoate
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Overview
Description
Methyl 2-(2,3-difluoro-4-methylphenyl)propanoate is an organic compound with the molecular formula C11H12F2O2 It is a derivative of propanoic acid and contains a difluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,3-difluoro-4-methylphenyl)propanoate typically involves the esterification of 2-(2,3-difluoro-4-methylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,3-difluoro-4-methylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Halogenation and other substitution reactions can modify the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: 2-(2,3-difluoro-4-methylphenyl)propanoic acid.
Reduction: 2-(2,3-difluoro-4-methylphenyl)propanol.
Substitution: Various halogenated derivatives depending on the reagent used.
Scientific Research Applications
Methyl 2-(2,3-difluoro-4-methylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(2,3-difluoro-4-methylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylphenyl group can enhance the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2,3-difluoro-4-methylphenyl)propanoate: Contains a difluoromethylphenyl group.
Methyl 2-(2,3-difluoro-4-chlorophenyl)propanoate: Contains a difluorochlorophenyl group.
Methyl 2-(2,3-difluoro-4-bromophenyl)propanoate: Contains a difluorobromophenyl group.
Uniqueness
This compound is unique due to the presence of the difluoromethylphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H12F2O2 |
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Molecular Weight |
214.21 g/mol |
IUPAC Name |
methyl 2-(2,3-difluoro-4-methylphenyl)propanoate |
InChI |
InChI=1S/C11H12F2O2/c1-6-4-5-8(10(13)9(6)12)7(2)11(14)15-3/h4-5,7H,1-3H3 |
InChI Key |
XFUUAENQDXIYMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C)C(=O)OC)F)F |
Origin of Product |
United States |
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